Mitochondrial ATP Synthase Inhibition: Oligomycin A vs Bedaquiline in Yeast and Human Systems
Oligomycin A demonstrates 4-fold lower potency than bedaquiline for inhibiting purified yeast F1FO-ATPase ATP hydrolysis (EC50 107 nM vs 27 nM), but exhibits 10-fold higher potency in human mitoplast ATP synthesis assays (IC50 5.4 nM vs 66 nM for BDQ) [1]. This species- and assay-dependent potency inversion is critical for selecting the appropriate inhibitor based on experimental model system.
| Evidence Dimension | ATPase activity inhibition (EC50) |
|---|---|
| Target Compound Data | Oligomycin A: 107 ± 1.1 nM (n=3) |
| Comparator Or Baseline | Bedaquiline (BDQ): 27 ± 2.5 nM (n=3) |
| Quantified Difference | Oligomycin A is ~4-fold less potent than BDQ in this yeast ATPase assay |
| Conditions | Purified yeast F1Fo-ATP synthase reconstituted in bicelles |
Why This Matters
Investigators studying yeast vs human ATP synthase must consider that oligomycin A is substantially more potent in human mitoplasts, whereas bedaquiline shows the opposite species selectivity.
- [1] Luo M, Zhou W, Patel H, Srivastava AP, Symersky J, Bonar MM, et al. Bedaquiline inhibits the yeast and human mitochondrial ATP synthases. Commun Biol. 2020;3(1):452. View Source
